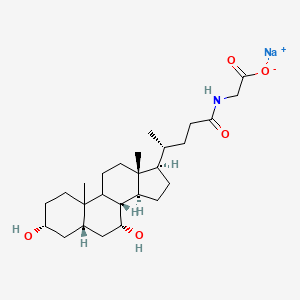
Glycochenodeoxycholic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycochenodeoxycholic acid, sodium salt is a bile salt formed in the liver from chenodeoxycholic acid and glycine. It is commonly found as the sodium salt and acts as a detergent to solubilize fats for absorption . This compound is significant in various biological processes and has numerous applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycochenodeoxycholic acid, sodium salt is synthesized through the conjugation of chenodeoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of chenodeoxycholic acid, followed by its reaction with glycine under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of chenodeoxycholic acid from bile, followed by its conjugation with glycine. The product is then purified through crystallization and other purification techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Glycochenodeoxycholic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Applications De Recherche Scientifique
Glycochenodeoxycholic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used to study bile acid metabolism and its effects on cellular processes.
Medicine: It is used in research related to liver diseases, cholesterol metabolism, and bile acid-related disorders.
Industry: The compound is used in the formulation of pharmaceuticals and as a detergent in biochemical research
Mécanisme D'action
Glycochenodeoxycholic acid, sodium salt acts as a detergent to solubilize fats for absorption. It interacts with bile acids and other lipids to form micelles, which facilitate the absorption of fats in the intestine. The compound also influences various cellular processes, including apoptosis and autophagy, by modulating signaling pathways such as the STAT3 pathway .
Comparaison Avec Des Composés Similaires
Glycocholic acid: Another bile salt formed by the conjugation of cholic acid with glycine.
Taurochenodeoxycholic acid: A bile salt formed by the conjugation of chenodeoxycholic acid with taurine.
Uniqueness: Glycochenodeoxycholic acid, sodium salt is unique due to its specific conjugation with glycine, which imparts distinct physicochemical properties and biological activities. Its ability to modulate specific signaling pathways and its role in bile acid metabolism make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C26H42NNaO5 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20?,21-,24+,25?,26-;/m1./s1 |
Clé InChI |
AAYACJGHNRIFCT-LOISZIMTSA-M |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES canonique |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















